Product packaging for Methyl 1-Boc-3-oxopiperidine-2-carboxylate(Cat. No.:CAS No. 122019-53-8)

Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Cat. No.: B172277
CAS No.: 122019-53-8
M. Wt: 257.28 g/mol
InChI Key: BEKOYYXLZWEFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is an organic compound characterized by a piperidine (B6355638) ring. This heterocyclic structure is distinguished by a ketone group at the third position, a methyl carboxylate at the second, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The strategic placement of these functionalities makes it a highly reactive and versatile intermediate in organic synthesis. The Boc group, in particular, allows for controlled reactions at other parts of the molecule without unintended interference from the otherwise reactive nitrogen atom.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 122019-53-8 ambeed.com
Molecular Formula C₁₂H₁₉NO₅
Molecular Weight 257.28 g/mol
Appearance Refer to supplier specifications
Primary Use Research chemical, Synthetic intermediate

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in chemical research, particularly in the field of medicinal chemistry. nih.govresearchgate.net This scaffold is a cornerstone in the design and synthesis of a vast number of pharmaceutical agents and naturally occurring alkaloids. nih.gov Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.gov Their prevalence stems from their ability to confer favorable physicochemical properties to a molecule, which can enhance biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net

The versatility of the piperidine scaffold allows it to be incorporated into compounds targeting a wide range of diseases. researchgate.net For instance, derivatives of piperidine have been developed as analgesics, antivirals, antipsychotics, and anti-inflammatory agents. researchgate.netijnrd.org The ability to readily modify the piperidine ring at various positions enables chemists to fine-tune the properties of a molecule to achieve desired therapeutic effects. nih.gov This has made the synthesis of substituted piperidines a significant focus of modern organic chemistry. nih.gov

This compound serves as a crucial intermediate in the synthesis of more complex molecules. a2bchem.comfuaij.com Its value lies in the strategic placement of its functional groups, which allow for a variety of chemical transformations. The ketone at the 3-position can be a site for nucleophilic attack or further functionalization, while the methyl carboxylate at the 2-position can be modified through ester hydrolysis, amidation, or reduction. a2bchem.com

The presence of the Boc protecting group on the nitrogen is key to its utility. a2bchem.com This group is stable under a range of reaction conditions but can be readily removed when desired, allowing for subsequent reactions at the nitrogen atom. This controlled reactivity is essential for the multi-step synthesis of complex target molecules. This compound and its analogs, such as Methyl N-Boc-piperidine-3-carboxylate, are valued for their role as building blocks in both pharmaceutical and synthetic material applications. fuaij.com

The use of Boc-protected piperidone derivatives has a significant history in organic synthesis. N-Boc-3-piperidone, a closely related compound, is recognized for its utility in the stereocontrolled synthesis of chiral compounds. sigmaaldrich.com The development of methods to synthesize and utilize these protected piperidones has been an important area of research. For example, one synthetic route to 1-BOC-3-piperidone starts from 3-hydroxypyridine, which undergoes reduction, Boc protection of the piperidine nitrogen, and finally oxidation to yield the target compound. google.com

Another related and widely used intermediate is N-Boc-4-piperidone. chemicalbook.com This compound is a precursor in the synthesis of various pharmaceutical agents and has been the subject of numerous synthetic studies. chemicalbook.com Notably, both 4-piperidone (B1582916) and its Boc-protected derivative, 1-Boc-4-piperidone, have been identified as key precursors in the synthesis of fentanyl and its analogs. un.orgunodc.orgincb.org This has led to international efforts to monitor and control their distribution. un.orgunodc.orgincb.org The extensive research into the synthesis and application of these related Boc-protected piperidones has paved the way for the use of more complex derivatives like this compound in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO5 B172277 Methyl 1-Boc-3-oxopiperidine-2-carboxylate CAS No. 122019-53-8

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKOYYXLZWEFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445800
Record name 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122019-53-8
Record name 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 1 Boc 3 Oxopiperidine 2 Carboxylate and Analogues

De Novo Synthetic Routes and Pathway Design

The construction of the piperidine (B6355638) core of Methyl 1-Boc-3-oxopiperidine-2-carboxylate from acyclic precursors offers a high degree of flexibility in introducing substituents. Key strategies include intramolecular cyclization reactions that form the heterocyclic ring.

Michael Addition-Dieckmann Cyclization Sequences

A powerful strategy for constructing the piperidine-2,4-dione framework involves a sequence of Michael addition followed by a Dieckmann cyclization. ucl.ac.uk This approach typically starts with the addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular condensation to form the six-membered ring. While this specific sequence is well-established for piperidin-2,4-diones, its adaptation for the synthesis of this compound would require careful selection of starting materials to achieve the desired substitution pattern. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic method for forming cyclic β-keto esters. ucl.ac.ukdtic.mil

Another relevant approach involves a Michael addition-aldol cyclization sequence, which has been utilized for the one-pot synthesis of highly substituted piperidines. researchgate.net This method demonstrates the power of tandem reactions in efficiently building complex heterocyclic systems. The intramolecular aza-Michael reaction is another key cyclization strategy for piperidine synthesis. organic-chemistry.orgntu.edu.sg

Synthetic Approaches from Pyridine (B92270) Derivatives

The hydrogenation of substituted pyridine derivatives is a common and effective route to piperidines. nih.gov This method often involves the reduction of the aromatic ring using various catalysts, such as Raney-Ni, ruthenium(II), or rhodium(I) complexes. nih.gov For the synthesis of this compound, a suitably substituted pyridine precursor would be required. The reduction can sometimes be performed stereoselectively, offering control over the stereochemistry of the resulting piperidine. nih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. acs.org

The general process of preparing piperidine involves the catalytic hydrogenation of pyridine, often with a nickel catalyst at elevated temperatures and pressures. dtic.mil More contemporary methods utilize milder conditions and various catalysts to achieve this transformation. organic-chemistry.org

Utilization of β-Keto Esters and Meldrum's Acid in Piperidine Scaffold Formation

β-Keto esters are crucial intermediates in the synthesis of numerous heterocyclic compounds, including piperidines. nih.govresearcher.lifeacs.org They can be employed in various cyclization strategies. For instance, δ-amino β-keto esters have been used as chiral building blocks for the asymmetric synthesis of 2-substituted piperidines. nih.gov

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, often used as a substitute for malonic acid. clockss.orgwikipedia.org Its high acidity and reactivity make it an excellent precursor for β-keto esters. orgsyn.org The synthesis of β-keto esters from Meldrum's acid typically involves acylation followed by alcoholysis. orgsyn.org Meldrum's acid can be used to prepare N-Boc protected β-keto esters, which are key precursors for compounds like this compound. nih.gov A general synthetic sequence involves treating N-Boc protected piperidine carboxylic acids with Meldrum's acid to form an adduct, which is then subjected to methanolysis to yield the desired methyl β-keto ester. nih.gov This approach has been successfully applied to the synthesis of various piperidinyl-1H-pyrazole-4-carboxylates. nih.gov

Protecting Group Strategies with Emphasis on Boc (tert-Butoxycarbonyl)

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of the piperidine ring. niscpr.res.inchemicalbook.com

The Boc group offers several advantages:

Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic conditions. rsc.org

Facile Introduction: The Boc group can be readily introduced onto a nitrogen atom using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. niscpr.res.in

Selective Removal: It can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which allows for orthogonal deprotection strategies when other acid-labile or base-labile protecting groups are present in the molecule. rsc.org

In the context of synthesizing piperidine derivatives, the Boc group is often introduced early in the synthetic sequence to protect the piperidine nitrogen. This allows for subsequent chemical transformations on other parts of the molecule without affecting the secondary amine. For instance, in syntheses starting from piperidine carboxylic acids, the nitrogen is typically protected with a Boc group before further modifications. nih.gov The Boc group's influence on the reactivity and conformation of the piperidine ring is also a crucial consideration in synthetic design. researchgate.net

Regioselective and Stereoselective Synthetic Approaches

Achieving the desired regiochemistry and stereochemistry is a critical challenge in the synthesis of substituted piperidines.

Chemical Resolution Techniques for Enantiomeric Enrichment

For the synthesis of enantiomerically pure piperidine derivatives, chiral resolution is a key technique. This can be achieved through several methods. One common approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Another method is the resolution of a racemic mixture. This can be accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. Once separated, the resolving agent is removed to yield the individual enantiomers.

In the context of piperidine synthesis, stereoselective reductions of prochiral ketones or imines are also powerful methods for establishing chirality. nih.gov For example, the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral catalyst can lead to an enantiomerically enriched piperidine. nih.gov

Asymmetric Synthesis Methodologies

Achieving enantiomerically enriched 3-substituted piperidines remains a significant challenge in organic synthesis. A prominent strategy involves the catalytic asymmetric dearomatization of pyridines, which are readily available precursors. acs.org This is often accomplished by activating the pyridine ring through quaternization, making it susceptible to enantioselective transformations. acs.org

A recently developed three-step process provides access to a wide variety of enantioenriched 3-piperidines. acs.org This method begins with the partial reduction of pyridine, followed by a key rhodium-catalyzed asymmetric carbometalation, and concludes with a final reduction step. acs.org The core of this approach is a highly regio- and enantioselective Rh-catalyzed reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. acs.org This yields 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org The optimization of this key reaction was extensive, as demonstrated by the selected results below. acs.org

EntryCatalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)
1[Rh(cod)(OH)]₂ / (S)-SegphosTHP:Toluene:H₂O (1:1:1)8196
2[Rh(cod)(OH)]₂ / (R)-SegphosTHP:Toluene:H₂O (1:1:1)80-96
3[Rh(cod)(OH)]₂ / (S)-DTBM-SegphosTHP:Toluene:H₂O (1:1:1)8597
4[Rh(cod)Cl]₂ / (S)-SegphosTHP:Toluene:H₂O (1:1:1)7595

Table 1: Optimization of Rh-catalyzed asymmetric carbometalation of phenyl carbamate (B1207046) dihydropyridine (B1217469) with phenyl boronic acid. Data sourced from acs.org.

The utility of this methodology has been showcased through the formal syntheses of clinically significant molecules such as Preclamol and Niraparib, highlighting its applicability in pharmaceutical development. acs.org

Biocatalytic Transformations (e.g., Ketoreductase-Mediated Reductions of Oxopiperidines)

Biocatalysis offers a powerful and green alternative for the synthesis of chiral piperidines, providing high selectivity under mild reaction conditions. acs.org Oxidoreductases, such as ketoreductases (KREDs) and ene-reductases, are particularly valuable. nih.gov These enzymes utilize cofactors like NADH or NADPH as reducing agents to catalyze the stereoselective reduction of prochiral ketones and alkenes. nih.gov

A significant challenge in biocatalysis is the economic viability, which often hinges on the efficient regeneration of the expensive nicotinamide (B372718) cofactors. nih.gov Various in-situ regeneration systems have been developed to address this, allowing the cofactor to be used in catalytic amounts.

In the context of piperidine synthesis, a chemo-enzymatic dearomatization strategy has been developed to produce stereo-enriched 3- and 3,4-disubstituted piperidines. acs.orgnih.gov This one-pot cascade combines chemical synthesis with biocatalysis. nih.gov The process involves the oxidation of an N-substituted tetrahydropyridine by a 6-hydroxy-D-nicotine oxidase (6-HDNO) enzyme to an activated dihydropyridine intermediate. acs.org This intermediate then undergoes a highly stereoselective reduction catalyzed by an ene-imine reductase (EneIRED). acs.orgnih.gov The EneIRED performs a conjugate reduction followed by an iminium reduction to deliver the final chiral piperidine product with high enantiomeric excess. acs.org This dual-enzyme cascade has proven effective in the synthesis of key intermediates for drugs like the antipsychotic Preclamol and the PARP inhibitor Niraparib. acs.orgnih.gov

Diastereoselective Cyclizations and Reductions

Diastereoselective control is paramount when constructing polysubstituted piperidine rings with multiple stereocenters. Several methodologies have been developed to achieve this, often involving a cyclization event followed by a stereoselective reduction.

One potent strategy is a one-pot cascade reaction commencing with a rhodium(I)-catalyzed C–H activation and alkyne coupling of an α,β-unsaturated imine. nih.gov This is followed by an in-situ electrocyclization to form a 1,2-dihydropyridine intermediate. nih.gov This intermediate can then be selectively functionalized. nih.gov Stereoselective protonation of the enamine double bond generates an iminium intermediate, which is subsequently reduced by a hydride source like sodium borohydride (B1222165) to yield highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity (>95%). nih.gov

EntryReducing AgentAdditiveYield (%)Diastereomeric Ratio (dr)
1NaBH₄-701:1
2NaBH₃CN-<5-
3NaBH(OAc)₃-trace-
4NaBH₄AcOH95>95:5
5NaBH₄TFA89>95:5

Table 2: Effect of reduction conditions on the diastereoselective synthesis of tetrahydropyridines. Data sourced from nih.gov.

Other notable diastereoselective methods include reductive amination/aza-Michael addition sequences, which can form the piperidine ring and the N-aryl bond in a single process with high diastereoselectivity. lookchem.commorressier.com Additionally, diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, is another effective route to control the stereochemistry of the resulting piperidine ring. nih.gov

Novel Catalytic and Green Chemistry Approaches in Piperidine Synthesis

Modern synthetic chemistry increasingly emphasizes the development of catalytic and environmentally friendly processes. This includes the use of transition metals to catalyze novel bond formations and the optimization of enzymatic processes to create efficient, sustainable synthetic routes.

Transition Metal-Catalyzed Reactions (e.g., Rhodium-Catalyzed Intramolecular Carbenoid Insertion)

Transition metal catalysis, particularly with rhodium, has become a cornerstone for the synthesis of complex piperidine structures. nih.gov Rhodium catalysts are exceptionally versatile, enabling transformations like C-H activation, asymmetric carbometalation, and carbenoid insertion reactions. acs.orgnih.gov

Rhodium-catalyzed C-H activation provides a powerful method for assembling highly substituted piperidines from simple precursors like α,β-unsaturated imines and alkynes. nih.gov As detailed in section 2.3.4, this approach leads to tetrahydropyridines with high diastereoselectivity. nih.gov Similarly, rhodium catalysis is key to the asymmetric reductive Heck reaction used to synthesize enantioenriched 3-substituted piperidines from boronic acids. acs.org

Another powerful strategy involves the use of rhodium carbenoids. nih.govcaltech.edu For instance, α-imino rhodium carbenes can initiate a cascade reaction involving a 1,2-aryl or alkyl migration and subsequent annulation to construct piperidin-4-one derivatives in excellent yields. nih.gov The high efficiency and selectivity of these protocols make them valuable tools for heterocycle synthesis. nih.gov Intramolecular C-H insertion reactions of diazo carbonyl compounds, catalyzed by dirhodium(II) complexes, represent a significant synthetic achievement for forming cyclic structures. caltech.edu

Reaction TypeCatalyst ExampleKey TransformationReference
C-H Activation/Cyclization[Rh(coe)₂Cl]₂Imines + Alkynes → Tetrahydropyridines nih.gov
Asymmetric Reductive Heck[Rh(cod)(OH)]₂ / (S)-SegphosDihydropyridines + Boronic Acids → Chiral Tetrahydropyridines acs.org
Carbene-Initiated AnnulationRh₂(OAc)₄Diazo compound → Piperidin-4-one nih.gov
Intramolecular C-H InsertionDirhodium(II) carboxylatesDiazo carbonyl → Cyclic ketone caltech.edu

Table 3: Examples of Rhodium-Catalyzed Reactions in Piperidine Synthesis.

Optimization of Enzyme-Catalyzed Synthetic Processes

The optimization of biocatalytic systems is crucial for their practical application in synthesis. This involves not only engineering enzymes for improved activity and stability but also designing efficient multi-enzyme cascade reactions that can be performed in a single pot, minimizing purification steps and waste. acs.orgnih.gov

The chemo-enzymatic synthesis of chiral piperidines is a prime example of an optimized process. acs.orgnih.gov The one-pot, two-enzyme cascade using an oxidase and an ene-imine reductase requires careful balancing of reaction conditions to ensure both enzymes function optimally. acs.org The successful application of this system to synthesize intermediates for complex molecules like Niraparib demonstrates its high level of optimization and robustness. acs.orgacs.orgnih.gov This approach avoids the use of high temperatures, sensitive reagents, and expensive chiral ligands often associated with traditional chemical methods, representing a significant step towards greener pharmaceutical manufacturing. acs.org

Chemical Transformations and Reactivity of Methyl 1 Boc 3 Oxopiperidine 2 Carboxylate

Carbonyl Group Reactivity and Subsequent Functionalization

The ketone at the C-3 position is a key site for introducing molecular diversity. Its reactivity allows for reduction to hydroxyl derivatives or conversion to imines and enamines, paving the way for a variety of piperidine-based scaffolds.

Reduction Pathways to Hydroxy-Piperidine Derivatives

The reduction of the carbonyl group in piperidine (B6355638) systems leads to the formation of corresponding hydroxy-piperidine derivatives. smolecule.com These derivatives are significant in medicinal chemistry, serving as intermediates in the synthesis of various pharmaceuticals. smolecule.com For instance, (S)-N-Boc-3-hydroxypiperidine is a chiral compound that has been identified as a key precursor in producing drugs for conditions like Alzheimer's disease and viral infections. smolecule.com

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, yielding either cis or trans isomers. While specific studies on the diastereoselective reduction of Methyl 1-Boc-3-oxopiperidine-2-carboxylate are not extensively detailed in the provided results, the general principles of ketone reduction suggest that reagents like sodium borohydride (B1222165) would lead to the corresponding alcohol. The stereochemistry of the resulting hydroxyl group relative to the ester at the C-2 position would be a critical aspect of such transformations.

Table 1: Reduction of Piperidinone Derivatives

Starting MaterialReagentProductApplication/Significance
N-benzyl-3-hydroxy-4-methylpyridium chlorideSodium borohydrideN-benzyl-3-hydroxy-4-methylpiperidineIntermediate in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. researchgate.net
This compoundVarious reducing agentsMethyl 1-Boc-3-hydroxypiperidine-2-carboxylatePrecursor for various pharmaceutical syntheses. smolecule.com

Formation of Imines and Enamines

The carbonyl group readily reacts with primary amines to form imines or with secondary amines to yield enamines. These reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, research has shown that β-keto esters derived from N-Boc protected piperidine acids can be treated with N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamine diketones. nih.gov These enamines are then used in subsequent reactions, such as cyclization with hydrazines, to afford pyrazole-containing piperidines. nih.gov

This reactivity is a cornerstone for creating diverse molecular architectures. The formation of an enamine from a piperidinone, for instance, can be followed by an enamine reaction as part of a multi-component sequence to synthesize spirooxindolopyrrolidine-embedded piperidinones with potential anticancer activity. nih.gov

Ester Group Modifications (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester at the C-2 position offers another handle for functionalization. Standard organic transformations can be applied to modify this group.

Hydrolysis: The ester can be hydrolyzed under basic conditions, for example, using lithium hydroxide, to yield the corresponding carboxylic acid. This acid can then be used in a variety of subsequent reactions, such as amide bond formation. The hydrolysis of methyl 5-(acridin-4-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylates to their corresponding carboxylic acids has been demonstrated with nearly complete conversion. nih.gov

Transesterification: While not explicitly detailed for this specific molecule in the search results, the methyl ester could undergo transesterification in the presence of another alcohol under acidic or basic catalysis to generate different ester derivatives.

Amidation: The ester can be converted to an amide by reaction with an amine. This is a common strategy in medicinal chemistry to introduce different substituents and modulate the pharmacological properties of a molecule.

Boc Group Deprotection and Downstream N-Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal. sci-hub.se Deprotection is typically achieved under acidic conditions. sci-hub.se A standard method involves treating the Boc-protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.com Following deprotection, the resulting secondary amine is a versatile intermediate for further functionalization.

For instance, after Boc cleavage of a piperidine derivative with hydrochloric acid, the resulting secondary amine can undergo N-acylation with various substituted (hetero)aromatic carboxylic acid chlorides. acs.orgacs.org This N-functionalization is a key step in the synthesis of a wide range of biologically active molecules. Alternative, milder deprotection methods, such as using stannic chloride (SnCl₄), have also been developed, which can be advantageous when acid-labile functional groups are present in the molecule. rsc.org

Ring Modifications and Annulation Reactions

The inherent reactivity of the functional groups on the piperidine ring can be exploited to construct more complex, fused heterocyclic systems.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org The enamine or other unsaturated derivatives formed from this compound can act as dipolarophiles in such reactions.

For example, a ketone can be transformed into a key intermediate for a 1,3-dipolar cycloaddition/Cope elimination sequence. acs.orgacs.org This strategy has been used to synthesize tricyclic triazolo-piperidine arrangements, which are considered important pharmacophores. acs.org The regioselectivity of these cycloadditions can often be controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. nih.govdoi.org Azomethine ylides are common 1,3-dipoles that react with various dipolarophiles, including carbonyl compounds, to yield oxazolidines. nih.gov This highlights the potential for the ketone in this compound to also participate as a dipolarophile.

Intramolecular Cyclization Reactions for Spiro- and Fused Systems

There is a lack of specific published research detailing the use of this compound as a precursor for intramolecular cyclization reactions to form spirocyclic or fused systems.

In principle, the bifunctional nature of this molecule, possessing both a nucleophilic nitrogen (after potential Boc-deprotection) and electrophilic carbonyl carbons, alongside an enolizable ketone, suggests its potential as a substrate for various cyclization strategies. General approaches for the synthesis of spiropiperidines often involve the formation of a new ring onto a pre-existing piperidine core. whiterose.ac.uk Such strategies could theoretically be applied to this molecule. For instance, alkylation of the C4 position followed by an intramolecular reaction could lead to fused systems.

Stereoselective Derivatizations and Epimerization Studies

Specific studies on the stereoselective derivatization of the C3-ketone or epimerization studies at the C2-position of this compound are not described in the surveyed literature.

For related piperidine systems, stereoselective reactions are of paramount importance for controlling the three-dimensional architecture of the final products. nih.gov It can be hypothesized that the reduction of the ketone in this compound could be achieved with high diastereoselectivity due to the directing influence of the adjacent C2-methoxycarbonyl group. The stereochemical relationship between the substituents at C2 and C3 would be a critical aspect of its synthetic applications.

Furthermore, the potential for epimerization at the C2 position under basic or acidic conditions is a relevant consideration for any synthetic manipulation of this molecule. The acidity of the proton at C2 would be enhanced by the adjacent ester and the N-Boc group, making it susceptible to racemization or diastereomeric conversion depending on the substitution at other stereocenters.

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Diverse Heterocyclic Compound Synthesis

The chemical reactivity of Methyl 1-Boc-3-oxopiperidine-2-carboxylate makes it an ideal precursor for the synthesis of a broad spectrum of heterocyclic compounds. The ketone can participate in condensation and cyclization reactions, while the ester group can be modified or involved in further transformations, leading to the generation of novel and structurally diverse heterocyclic systems.

The piperidine (B6355638) ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. researchgate.netnih.gov this compound serves as a key starting material for creating a variety of substituted piperidines. The ketone at the 3-position can be readily reduced to a hydroxyl group, which can then be further functionalized or eliminated to introduce unsaturation. Alternatively, the ketone provides a handle for nucleophilic additions or reductive amination to install substituents at the 3-position, such as amino groups. researchgate.net The presence of the ester at the adjacent 2-position allows for further derivatization, enabling the synthesis of complex, polysubstituted piperidine derivatives that are valuable intermediates for biologically active molecules. researchgate.netfuaij.com

A significant application of piperidine-based β-keto esters, such as this compound, is in the construction of fused heterocyclic systems like pyrazole-fused piperidines. researchgate.netnih.gov The synthesis typically involves a multi-step sequence where the β-keto ester is first converted into a more reactive β-enamino diketone intermediate by reacting it with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govmdpi.com This intermediate then undergoes a cyclocondensation reaction with various hydrazine derivatives. ijcpa.in This reaction serves as the key step in forming the pyrazole ring, which is fused to the piperidine core. mdpi.com The reaction with monosubstituted hydrazines often leads to the regioselective formation of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. mdpi.comnih.gov This methodology provides a versatile route to novel piperidine-fused pyrazoles, which are of interest as potential chemotherapeutic agents. ijcpa.in

The following table illustrates the synthesis of various pyrazole derivatives from a piperidine-derived β-enamino diketone intermediate and different substituted hydrazines, showcasing the scope of this synthetic strategy. nih.govmdpi.com

Hydrazine ReactantResulting Pyrazole ProductYield
m-Tolylhydrazine hydrochloridetert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate53% nih.gov
(3-Fluorophenyl)hydrazine hydrochloridetert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate73% nih.gov
Methylhydrazinetert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate51% mdpi.com

The core structure of this compound is amenable to a wide range of derivatizations, leading to variously substituted oxopiperidine-carboxylate derivatives. The presence of the ketone allows for reactions such as alpha-halogenation, followed by substitution or elimination, to introduce functionality at the C4 position. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be subjected to other transformations. These derivatization strategies expand the molecular diversity accessible from this starting material, providing a library of compounds for screening in drug discovery and other applications.

Role in Medicinal Chemistry and Drug Discovery Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with biological targets. nih.gov Compounds like this compound are therefore highly valuable as starting points for the synthesis of new therapeutic agents. fuaij.comchemimpex.com

As a versatile chemical intermediate, this compound is instrumental in the synthesis of a wide range of biologically active piperidine derivatives. fuaij.comchemimpex.com The 3-oxopiperidine framework is a precursor to 3-aminopiperidines, a key structural feature in several pharmaceutical drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin. researchgate.net The ability to modify the functional groups on the piperidine ring allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to enhance their efficacy and selectivity. chemimpex.com This makes the title compound a key building block in the development of novel treatments for a variety of diseases.

There is a growing interest in heterocyclic amino acids for their role in modern drug discovery and as building blocks for peptide-based drugs. nih.govresearchgate.net this compound serves as a precursor for the synthesis of novel, conformationally constrained heterocyclic amino acids and peptidomimetics. For instance, the pyrazole-fused piperidine systems derived from it are considered novel heterocyclic amino acids in their protected form. mdpi.comnih.gov These non-natural amino acids can be incorporated into peptides to create peptidomimetics with improved stability, bioavailability, and biological activity. researchgate.net The rigid piperidine scaffold helps to control the peptide's conformation, which can lead to higher affinity and selectivity for its biological target. nih.govresearchgate.net

Precursor for Advanced Pharmaceutical Intermediates (e.g., Ibrutinib Synthons)

There is no specific information available in the searched scientific literature detailing the role of this compound as a direct precursor for synthons used in the manufacturing of Ibrutinib. While piperidine moieties are central to the structure of many pharmaceutical compounds, the direct synthetic lineage from this specific ketoester to Ibrutinib is not documented in the available research.

Utilization in Agrochemical and Materials Science Research

Detailed research findings on the application of this compound in the fields of agrochemical and materials science are not prominently featured in the available literature. While related heterocyclic compounds and other piperidine derivatives are noted for their use in developing new fungicides or for modifying polymer properties, specific studies and data tables detailing the use of this compound for these purposes could not be located.

Due to the lack of specific data for the requested sections, the corresponding data tables and the final table of all mentioned compounds cannot be generated as no compounds were discussed within the specified article structure.

Stereochemical Investigations and Control

Chiral Pool Synthetic Strategies and Applications

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex target molecules. This approach is a powerful strategy for introducing chirality into new structures, bypassing the need for asymmetric synthesis or chiral resolution. In the context of piperidine (B6355638) derivatives, amino acids and their derivatives are common chiral precursors.

Detailed research findings have demonstrated the use of enantiomerically pure piperidine-3-carboxylic acid (nipecotic acid) as a chiral building block. For instance, (R)- and (S)-piperidine-3-carboxylic acids have been converted into their corresponding β-keto esters, which serve as key intermediates for the synthesis of more complex heterocyclic systems like pyrazoles and isoxazoles. nih.govbeilstein-journals.org This strategy effectively transfers the stereochemical integrity of the starting material to the final product.

The general synthetic pathway involves:

N-Protection: The secondary amine of the chiral piperidine-3-carboxylic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group.

Activation and Coupling: The carboxylic acid is activated and reacted to form a β-keto ester. nih.gov

Cyclization/Condensation: The resulting keto ester is then reacted with various reagents, such as hydrazines or hydroxylamine, to construct new heterocyclic rings attached to the chiral piperidine scaffold. nih.govbeilstein-journals.org

This methodology allows for the creation of novel and diverse chiral molecules for potential use as building blocks in drug discovery and development. beilstein-journals.org

Table 1: Chiral Pool Synthetic Strategies

Chiral Precursor Key Intermediate Target Molecule Class
(R)- or (S)-Piperidine-3-carboxylic acid N-Boc-piperidine-3-yl β-keto ester Chiral 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
(R)- or (S)-Piperidine-3-carboxylic acid N-Boc-piperidine-3-yl β-enamino ketoester Chiral 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates

Assessment and Control of Diastereomeric and Enantiomeric Purity

Ensuring the stereochemical purity of molecules like "Methyl 1-Boc-3-oxopiperidine-2-carboxylate" is crucial. The presence of unwanted stereoisomers can lead to different pharmacological activities or synthetic outcomes. Therefore, robust analytical methods are required to assess and confirm the diastereomeric and enantiomeric purity.

The primary technique for determining the enantiomeric purity, or enantiomeric excess (ee), of chiral piperidine derivatives is chiral High-Performance Liquid Chromatography (HPLC) . nih.govbeilstein-journals.org This method uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. For example, the enantiomeric purity of chiral pyrazole anilides and methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, synthesized from chiral precursors, was successfully evaluated using chiral HPLC analysis, confirming high enantiomeric excess (96-100% ee). nih.govbeilstein-journals.org

Control over stereochemistry is typically achieved by starting with an enantiomerically pure precursor from the chiral pool. unipi.it An alternative approach is asymmetric synthesis, where a prochiral starting material is converted into a chiral product with a preference for one enantiomer. A notable example is the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, using ω-transaminases to produce both enantiomers of 3-amino-1-Boc-piperidine with high optical purity (>99% ee). unipi.itbeilstein-journals.org

Table 2: Analytical Techniques for Purity Assessment

Technique Purpose Information Obtained
Chiral HPLC Enantiomeric Purity Analysis Enantiomeric excess (ee), ratio of enantiomers
NMR Spectroscopy Structural Elucidation Confirmation of relative stereochemistry (diastereomers)
X-ray Crystallography Absolute Structure Determination Unambiguous assignment of the 3D structure and absolute configuration

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The existing stereocenters in a chiral molecule significantly influence the outcome of subsequent chemical reactions, a principle known as substrate control. In a molecule such as "this compound," the stereocenter at the C2 position directs the stereochemical outcome of reactions at other sites, particularly the C3 ketone.

For example, the reduction of the C3 ketone would lead to the formation of a new stereocenter at C3, resulting in diastereomeric alcohol products. The steric bulk of the methyl carboxylate group at C2 will direct the approach of a reducing agent (e.g., sodium borohydride) to the less hindered face of the ketone, leading to a preferential formation of one diastereomer over the other.

The stereochemical outcome of reactions can be dependent on numerous factors, including:

Reagents: The size and nature of the reagents used.

Solvent: The polarity of the solvent can influence transition state energies.

Temperature: Lower temperatures often increase selectivity.

The general principle is that the pre-existing chiral scaffold creates a diastereoselective environment for bond-forming events. The substituents on the piperidine ring create a biased conformational landscape that favors certain reaction pathways, ultimately controlling the stereochemistry of the product. researchgate.net

Conformational Analysis of Piperidine Ring Systems

The piperidine ring is not planar and typically adopts a flexible chair conformation to minimize angular and torsional strain. The substituents on the ring can exist in either an axial or equatorial position, and the ring can undergo a "ring flip" between two chair conformations. The conformational preference is dictated by the steric and electronic properties of the substituents.

For N-Boc-protected piperidine systems, the bulky tert-butyloxycarbonyl (Boc) group plays a significant role in the ring's conformation. researchgate.net

Chair Conformation: The lowest energy conformation for the N-Boc-piperidone ring is typically a chair form.

Influence of the N-Boc Group: The large N-Boc group introduces considerable steric hindrance. Its rotation can be restricted, and it influences the equilibrium between different chair and twist-boat conformations. researchgate.net Density functional theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) studies have been used to analyze these conformational preferences. researchgate.net

Substituent Positions: In "this compound," the methyl carboxylate group at C2 would strongly prefer an equatorial position to minimize steric interactions with the ring and the N-Boc group. The presence of the sp²-hybridized ketone at C3 flattens the ring slightly in that region.

Understanding the conformational equilibrium is critical as the reactivity of the molecule is dependent on the spatial orientation of its functional groups.

Table 3: Key Conformational Features of N-Boc-Piperidine Systems

Feature Description Consequence
Ring Conformation Predominantly adopts a chair conformation. Minimizes ring strain, leading to a stable structure.
N-Boc Group Large, sterically demanding group. Influences the ring-inversion barrier and the orientation of other substituents. researchgate.net
Substituent Orientation Substituents prefer equatorial positions to minimize 1,3-diaxial interactions. Determines the most stable three-dimensional shape and reactivity of the molecule.

Table of Mentioned Compounds

Compound Name
This compound
(R)-3-amino-1-Boc-piperidine
1-Boc-3-piperidone
(R)-Piperidine-3-carboxylic acid
(S)-Piperidine-3-carboxylic acid
Nipecotic acid
Di-tert-butyl dicarbonate (B1257347)
Sodium borohydride (B1222165)
3-hydroxypyridine
1-Boc-3-piperidines alcohol
N-Boc-3-piperidine ethyl formate
N-Boc-3-piperidine formamide
N-Boc-3-aminopiperidine
Tert-butyl 3,5-bis((E)-4-methylbenzylidene)-4-oxopiperidine-1-carboxylate

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 1-Boc-3-oxopiperidine-2-carboxylate by providing detailed information about the hydrogen, carbon, and nitrogen atomic environments.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this molecule is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl ester group, and the bulky tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent ketone and ester functionalities.

Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
C(CH₃)₃ (Boc)~1.4-1.5Singlet (s)N/A
OCH₃ (Ester)~3.7-3.8Singlet (s)N/A
H-2~4.5-5.0VariesVaries
H-4 (axial & equatorial)~2.5-2.9Multiplet (m)Varies
H-5 (axial & equatorial)~1.9-2.3Multiplet (m)Varies
H-6 (axial & equatorial)~3.0-4.0Multiplet (m)Varies

¹³C NMR: Carbon NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The spectrum would clearly show signals for the carbonyl carbons of the ketone, the ester, and the carbamate (B1207046) (Boc group) at characteristic downfield shifts. The nine carbons of the Boc group would appear as two distinct signals (quaternary and methyls), while the piperidine ring carbons and the methyl ester carbon would also have unique resonances.

Expected ¹³C NMR Spectral Data

Carbon AtomExpected Chemical Shift (ppm)
C=O (Ketone)~200-210
C=O (Ester)~168-172
C=O (Boc)~154-156
C(CH₃)₃ (Boc, quaternary)~80-82
C-2~60-65
OCH₃ (Ester)~52-54
C-6~40-50
C-4~35-45
C-5~20-30
C(CH₃)₃ (Boc, methyls)~28

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can confirm the presence and electronic environment of the nitrogen atom within the piperidine ring. For this compound, a single ¹⁵N signal would be expected, with its chemical shift indicative of an N-acylated amine (a carbamate).

Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound.

Standard MS: This technique provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and various fragment ions. For this compound (C₁₂H₁₉NO₅), the expected molecular weight is approximately 257.28 g/mol . Common fragmentation patterns would involve the loss of the Boc group (a loss of 100 amu corresponding to C₅H₈O₂) or the methoxy group (a loss of 31 amu).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. By matching the precise mass to a calculated value, HRMS can confirm the elemental composition as C₁₂H₁₉NO₅, distinguishing it from other potential structures with the same nominal mass.

Expected Mass Spectrometry Data

IonFormulaCalculated m/zAnalysis Type
[M+H]⁺C₁₂H₂₀NO₅⁺258.1336HRMS (ESI)
[M+Na]⁺C₁₂H₁₉NNaO₅⁺280.1155HRMS (ESI)
[M-C₄H₉]⁺C₈H₁₀NO₅⁺200.0559Fragmentation
[M-Boc]⁺C₇H₁₂NO₃⁺158.0817Fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its three distinct carbonyl groups and C-O bonds.

Characteristic IR Absorption Bands

Functional GroupBondExpected Wavenumber (cm⁻¹)
KetoneC=O stretch~1720-1725
EsterC=O stretch~1740-1750
Carbamate (Boc)C=O stretch~1690-1700
C-H (alkane)C-H stretch~2850-2980
Ester/CarbamateC-O stretch~1150-1250

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Stereochemistry Determination

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously determine bond lengths, bond angles, and the conformation of the piperidine ring in the solid state. Furthermore, for a chiral, enantiomerically pure sample, X-ray crystallography can be used to determine the absolute stereochemistry (R/S configuration) at the chiral center (C-2). Research on related chiral piperidine structures has utilized this method to confirm their absolute configurations, often after converting them into suitable crystalline derivatives.

Chiral Chromatography and Optical Rotation Measurements for Enantiomeric Excess Determination

Since the C-2 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating the two enantiomers and determining the enantiomeric excess (e.e.) of a sample. This method uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their quantification. This is essential in asymmetric synthesis to verify the stereochemical outcome of a reaction.

Optical Rotation: As chiral molecules, the individual enantiomers of this compound will rotate plane-polarized light in opposite directions. A polarimeter is used to measure this optical rotation. The magnitude and sign (+ or -) of the specific rotation ([α]D) are characteristic physical properties of an enantiomer at a specific concentration, temperature, and wavelength. This measurement provides a straightforward assessment of the enantiomeric purity of the sample.

Advanced Research Directions and Future Perspectives

Development of More Sustainable and Atom-Economical Synthesis Routes

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For Methyl 1-Boc-3-oxopiperidine-2-carboxylate, future research will undoubtedly focus on developing more sustainable and atom-economical synthetic pathways. Current syntheses often involve multiple steps with the use of protecting groups and stoichiometric reagents, which can lead to significant waste generation. smolecule.comnih.gov

A promising avenue lies in the exploration of catalytic methods that minimize waste and improve efficiency. For instance, developing catalytic C-H activation/amination or cyclization reactions could provide more direct routes to the piperidine (B6355638) core. mdpi.comnih.gov Additionally, employing renewable starting materials and environmentally benign solvents will be crucial. The concept of "atom economy," which maximizes the incorporation of all materials used in the synthesis into the final product, will be a guiding principle. rsc.org Research into one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly streamline the synthesis and reduce the environmental footprint. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

StrategyAdvantagesChallenges
Current Multi-Step Synthesis Well-established, reliableGenerates significant waste, low atom economy
Catalytic C-H Amination/Cyclization Potentially fewer steps, higher atom economyCatalyst development, regioselectivity control
One-Pot/Tandem Reactions Reduced workup, improved efficiencyCompatibility of reaction conditions, catalyst inhibition
Renewable Starting Materials Increased sustainabilityAvailability and conversion of renewable feedstocks

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The inherent reactivity of the β-keto ester functionality within the piperidine ring of this compound presents a fertile ground for discovering novel chemical transformations. libretexts.orglibretexts.org While reactions like the Claisen condensation are well-known for β-keto esters, there is significant potential to uncover unprecedented reactivity. libretexts.orglibretexts.org

Future research could explore palladium-catalyzed reactions of its allylic esters, which can lead to a variety of transformations including aldol (B89426) condensations and Michael additions via the formation of palladium enolates. nih.gov The strategic placement of the ketone and ester groups could also be exploited for unique ring expansion or rearrangement reactions, potentially mediated by zinc carbenoids to form γ-keto esters. thieme-connect.de Furthermore, investigating its behavior under various catalytic conditions, such as photoredox or electrocatalysis, could unlock new reaction pathways that are not accessible through traditional thermal methods. The development of asymmetric transformations to control the stereochemistry at the C2 and C3 positions is also a significant area for future exploration, enabling the synthesis of enantiomerically pure and complex piperidine derivatives.

Expansion of Applications in Highly Complex Molecular Architectures

This compound has already demonstrated its utility as a building block in the synthesis of complex molecules, including natural products and pharmaceutical agents. smolecule.comrsc.org However, its full potential in constructing highly intricate molecular architectures is yet to be fully realized.

Future applications will likely involve its use in the total synthesis of complex alkaloids and other natural products containing the piperidine motif. rsc.org Its functional handles allow for the introduction of diverse substituents and the construction of fused and spirocyclic ring systems, which are common features in many biologically active natural products. mdpi.com The ability to stereoselectively modify the piperidine ring will be crucial for accessing specific isomers with desired biological activities. chemimpex.com Furthermore, its incorporation into the synthesis of novel materials, such as polymers or functional dyes, represents an underexplored area with significant potential.

Integration with Computational Chemistry and In Silico Design for Reaction Prediction and Optimization

The integration of computational chemistry and in silico design is poised to revolutionize the way chemical research is conducted. For this compound, these tools can be instrumental in predicting its reactivity, designing novel synthetic routes, and optimizing reaction conditions. doi.orgnih.gov

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule, providing insights into its preferred reaction pathways and the stability of intermediates. nih.gov This information can guide the experimental design of new reactions and catalysts. Molecular docking studies can be used to predict the binding affinity of derivatives of this compound with biological targets, such as enzymes or receptors, aiding in the design of new drug candidates. researchgate.netnih.govresearchgate.net Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcomes of new transformations and to suggest optimal reaction conditions, thereby accelerating the discovery and development process. youtube.com This synergistic approach between computational and experimental chemistry will undoubtedly lead to more efficient and innovative uses of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 1-Boc-3-oxopiperidine-2-carboxylate with high yield and purity?

  • Methodological Answer : Synthesis typically involves sequential protection, oxidation, and esterification steps. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine, followed by oxidation at the 3-position of the piperidine ring. Esterification with methyl groups can be achieved using reagents like methanol under acidic or catalytic conditions. Key considerations include:

  • Protection Strategy : Use Boc anhydride in a two-phase system (e.g., water/dichloromethane) with a base like triethylamine to ensure efficient protection .
  • Oxidation Control : Employ mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the piperidine ring .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product while retaining Boc-group integrity .

Q. How should researchers characterize the structural conformation of this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystallization : Use slow evaporation of a saturated solution in a solvent like ethyl acetate or methanol to grow high-quality crystals.
  • Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement : Use SHELXL (via SHELXTL or OLEX2 interfaces) for structure solution and refinement, ensuring proper treatment of thermal parameters and hydrogen bonding .
  • Visualization : Mercury CSD can generate 3D renderings and analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the puckering conformation of the piperidine ring?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) using the Cremer-Pople method to quantify ring distortion . Compare these with density functional theory (DFT) predictions (e.g., B3LYP/6-31G*).
  • Data Validation : Check for twinning or disorder in crystallographic data using SHELXL’s TWIN/BASF commands. High R-factor discrepancies (>5%) may indicate poor data quality .
  • Dynamic Effects : Perform variable-temperature SCXRD or NMR to assess conformational flexibility, which computational models might underestimate .

Q. How can researchers optimize reaction conditions to prevent decomposition of the Boc-protecting group during synthetic steps?

  • Methodological Answer :

  • Acid Sensitivity : Avoid strong acids (e.g., TFA) during esterification; use milder catalysts like DMAP or pyridine .
  • Temperature Control : Maintain reactions below 40°C to prevent Boc cleavage, especially in polar aprotic solvents (e.g., DMF, THF) .
  • In Situ Monitoring : Use FT-IR to track the Boc carbonyl stretch (~1740 cm⁻¹). Disappearance indicates decomposition, requiring immediate adjustment of conditions .

Safety and Stability Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store at 2–8°C under nitrogen to minimize hydrolysis. Monitor for discoloration, which indicates degradation .

Data Analysis and Software Tools

Q. How can researchers analyze the electronic effects of the 3-oxo group on the reactivity of the piperidine ring?

  • Methodological Answer :

  • Computational Modeling : Use Gaussian or ORCA to calculate electrostatic potential maps and natural bond orbital (NBO) charges. The 3-oxo group increases electron-withdrawing effects, polarizing the adjacent carbonyl .
  • Experimental Validation : Perform nucleophilic substitution reactions (e.g., with Grignard reagents) and compare reaction rates to non-oxidized analogs .

Q. What software tools are recommended for refining crystallographic data of this compound when twinning is suspected?

  • Methodological Answer :

  • SHELXL TWIN Commands : Input the twin law (e.g., -h, -k, -l) and refine the BASF parameter to account for twin fractions .
  • WinGX Integration : Use the WinGX suite to merge datasets, apply absorption corrections, and validate refinement convergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-Boc-3-oxopiperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.